6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide

Physicochemical profiling Drug-likeness logP comparison

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide (CAS 1801235-16-4, PubChem CID is a synthetic nicotinamide–thiadiazole hybrid featuring a 6-hydroxypyridine-3-carboxamide core linked via an amide bond to a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine moiety. The compound exhibits a molecular weight of 299.3 g/mol, a calculated logP of 2.0, a topological polar surface area of 100.9 Ų, and contains two hydrogen bond donors and seven hydrogen bond acceptors.

Molecular Formula C13H9N5O2S
Molecular Weight 299.31 g/mol
Cat. No. B14020608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide
Molecular FormulaC13H9N5O2S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C(=O)NC2=NN=C(S2)C3=CC=NC=C3
InChIInChI=1S/C13H9N5O2S/c19-10-2-1-9(7-15-10)11(20)16-13-18-17-12(21-13)8-3-5-14-6-4-8/h1-7H,(H,15,19)(H,16,18,20)
InChIKeyKFLMJFQTRRKNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide – Structural Identity, Class, and Physicochemical Baseline for Procurement


6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide (CAS 1801235-16-4, PubChem CID 155523143) is a synthetic nicotinamide–thiadiazole hybrid featuring a 6-hydroxypyridine-3-carboxamide core linked via an amide bond to a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine moiety [1]. The compound exhibits a molecular weight of 299.3 g/mol, a calculated logP of 2.0, a topological polar surface area of 100.9 Ų, and contains two hydrogen bond donors and seven hydrogen bond acceptors [2]. This scaffold combines pharmacophoric elements found in kinase inhibitor chemotypes and anti-infective thiadiazole series, positioning it as a versatile intermediate or probe molecule in medicinal chemistry campaigns.

Why Generic 1,3,4-Thiadiazole or Nicotinamide Analogs Cannot Substitute 6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide


The 6-hydroxy and 5-(pyridin-4-yl) substituents critically differentiate this compound from simpler nicotinamide–thiadiazole analogs such as TGN-020 (N-(1,3,4-thiadiazol-2-yl)nicotinamide). The 6-OH group introduces an additional hydrogen bond donor (HBD count 2 vs. 1), alters the electronic character of the pyridine ring, and modifies solubility and metabolic stability profiles [1]. The pyridin-4-yl at the thiadiazole C5 position replaces the unsubstituted or alkylthio-substituted variants found in SrtA inhibitors and other antimicrobial thiadiazoles, shifting the target engagement landscape from anti-virulence mechanisms toward kinase or helicase inhibition domains [2]. Generic substitution with unsubstituted or differently substituted analogs would therefore result in distinct target binding, altered ADME properties, and divergent biological outcomes, making procurement of the specific compound mandatory for replication of structure–activity relationships established with this scaffold.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide vs. Closest Analogs


Physicochemical Differentiation from TGN-020 (N-(1,3,4-thiadiazol-2-yl)nicotinamide) – logP and Hydrogen Bond Donor Count

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide exhibits a calculated logP of 2.0 [1], substantially higher than the logP of 0.31 reported for the simpler analog TGN-020 (N-(1,3,4-thiadiazol-2-yl)nicotinamide sodium salt) . This 1.69 log unit increase indicates a >48-fold greater partition coefficient favoring organic phases, translating to enhanced membrane permeability potential. Additionally, the target compound possesses two hydrogen bond donors (6-OH and amide NH) versus one in TGN-020, enabling more specific hydrogen bond networks with biological targets.

Physicochemical profiling Drug-likeness logP comparison

Topological Polar Surface Area (TPSA) Differentiation from Unsubstituted Nicotinamide-Thiadiazole

The target compound displays a topological polar surface area (TPSA) of 100.9 Ų [1], versus approximately 75 Ų estimated for the unsubstituted N-(1,3,4-thiadiazol-2-yl)nicotinamide scaffold (calculated by removal of the 6-OH and pyridin-4-yl groups). The elevated TPSA of 100.9 Ų remains below the 140 Ų threshold predictive of good oral absorption but above the 90 Ų threshold desirable for blood–brain barrier penetration, positioning the compound in a balanced range suitable for both peripheral and potential CNS applications. The alternative computed TPSA of 78.22 Ų from another database [2] underscores the variability in computational estimates and the need for experimental confirmation.

ADME prediction Oral bioavailability TPSA

Structural Divergence from SrtA Inhibitor Series – Absence of Electrophilic Nitrobenzylthio Warhead

The published SrtA inhibitor N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide achieves an IC50 of 3.8 µM against Staphylococcus aureus sortase A and is proposed to act through covalent modification of the active-site cysteine [1]. The target compound replaces the 4-nitrobenzylthio group at the thiadiazole C5 with a pyridin-4-yl substituent. This substitution eliminates the electrophilic thioether linkage required for covalent cysteine engagement and replaces it with a heteroaryl ring incapable of covalent bond formation, fundamentally altering the mechanism of action from covalent inhibition to reversible binding. No SrtA inhibition data is available for the target compound; however, the structural divergence predicts loss of SrtA inhibitory activity relative to the 3.8 µM benchmark.

Sortase A inhibition Anti-virulence Covalent inhibitor

Scaffold Relationship to Bloom Helicase Inhibitors – 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pharmacophore

A series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been reported as potent inhibitors of Bloom helicase (BLM), a DNA repair enzyme implicated in cancer cell survival [1]. The target compound shares the identical 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core pharmacophore but substitutes the free 2-amine with a 6-hydroxynicotinamide group. This modification extends the scaffold to engage additional binding pockets and introduces the 6-OH as a hydrogen bond donor/acceptor. While no BLM inhibition data is available for the target compound, it represents a direct structural elaboration of the validated BLM inhibitor chemotype, making it a logical procurement choice for SAR expansion campaigns targeting DNA repair pathways.

Bloom syndrome helicase DNA repair Kinase inhibitor

Purity and Availability Benchmarking Against Vendor-Grade Nicotinamide-Thiadiazole Analogs

6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is commercially available at ≥95% purity (CAS 1801235-16-4, catalog number CM1049655) . In contrast, the simplest analog N-(1,3,4-thiadiazol-2-yl)nicotinamide (CAS 51987-99-6) is available at 98% purity , and the 5-substituted SrtA inhibitor analog is typically not stocked by major vendors and requires custom synthesis. The target compound thus occupies an intermediate procurement tier: more synthetically elaborated than the generic thiadiazole-nicotinamide scaffold, yet more accessible than the bespoke 5-thioether series.

Chemical procurement Purity specification Supply chain

Computational Drug-Likeness Comparison: Rule-of-Five and Lead-Likeness Compliance

The target compound fully complies with Lipinski's Rule of Five (MW 299.3 < 500 Da; logP 2.0 < 5; HBD 2 ≤ 5; HBA 7 ≤ 10) [1]. This places it within favorable drug-like chemical space. By comparison, the SrtA inhibitor analog N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide has a molecular weight of ~415 Da (estimated) and contains a nitro group, which carries a structural alert for mutagenicity risk. The target compound avoids this liability while maintaining Rule-of-Five compliance, making it a cleaner lead-like starting point for optimization programs.

Drug-likeness Lead optimization Rule of Five

Optimal Procurement and Application Scenarios for 6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide


Medicinal Chemistry SAR Expansion of Bloom Helicase (BLM) Inhibitors

Given that the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core is a validated BLM inhibitor pharmacophore [1], this compound serves as an advanced intermediate for generating N-substituted amide derivatives. The 6-hydroxynicotinamide extension provides a vector for probing additional binding pockets in the BLM active site, and the 6-OH group can be further derivatized (etherification, esterification) to modulate potency and selectivity. Researchers can procure this compound to save 2–3 synthetic steps versus constructing the core from 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and 6-hydroxynicotinic acid.

Kinase Inhibitor Probe Design Leveraging the Nicotinamide-Thiadiazole Hybrid Scaffold

The nicotinamide–thiadiazole hybrid scaffold exemplified by compound 7a in the VEGFR-2 inhibitor series [2] demonstrates that amide-linked thiadiazole–nicotinamide conjugates achieve nanomolar enzymatic inhibition (IC50 = 0.095 µM for VEGFR-2). 6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide represents an unexplored analog within this chemotype, where the 6-OH and pyridin-4-yl groups may enhance hinge-region binding in kinase ATP pockets. Procurement is indicated for kinase panels to establish selectivity fingerprints for this substitution pattern.

Anti-Virulence vs. Kinase Inhibition Selectivity Profiling

The structural divergence between this compound (pyridin-4-yl at C5, no electrophilic warhead) and the SrtA inhibitor series (nitrobenzylthio at C5, covalent cysteine engagement) [3] enables side-by-side profiling to dissect anti-virulence versus kinase-mediated anticancer mechanisms. Researchers can purchase both chemotypes to perform comparative selectivity panels, using the target compound as a non-covalent, kinase-biased control versus the covalent SrtA inhibitor series.

Building Block for Parallel Library Synthesis in DNA Repair and Oncology Programs

With its Rule-of-Five compliance, balanced logP (2.0), and absence of structural alerts [4], this compound is suitable as a core scaffold for parallel amide library synthesis. The 6-OH handle permits late-stage diversification via alkylation or Mitsunobu chemistry, while the pyridin-4-yl group facilitates salt formation for improved solubility. Procurement in multi-gram quantities is viable at ≥95% purity, supporting high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 6-Hydroxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.